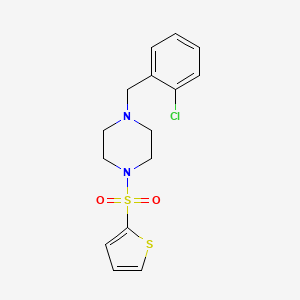![molecular formula C20H15ClFN3O2S B4368022 N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368022.png)
N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
説明
N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as NFPS and is used in scientific research for its ability to inhibit chloride channels. NFPS has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
NFPS is a potent and selective inhibitor of the ClC-3 chloride channel. It binds to a specific site on the channel and prevents chloride ions from passing through. This inhibition of chloride channel function can have a variety of effects on cellular physiology, depending on the specific tissue or cell type being studied.
Biochemical and Physiological Effects:
NFPS has been shown to have a variety of biochemical and physiological effects in different tissues and cell types. In neurons, NFPS has been shown to reduce the excitability of certain types of neurons, suggesting that ClC-3 channels play a role in regulating neuronal activity. In pancreatic beta cells, NFPS has been shown to inhibit insulin secretion, suggesting that ClC-3 channels play a role in regulating insulin release. NFPS has also been shown to inhibit cell migration and proliferation in cancer cells, suggesting that ClC-3 channels may be involved in cancer progression.
実験室実験の利点と制限
One of the main advantages of using NFPS in lab experiments is its selectivity for the ClC-3 chloride channel. This allows researchers to specifically study the role of this channel in various physiological processes. However, one limitation of using NFPS is that it can have off-target effects on other chloride channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on NFPS and chloride channels. One area of interest is the development of more selective inhibitors of specific chloride channels, which could help to better understand the roles of these channels in various physiological processes. Another area of interest is the development of drugs that target chloride channels for the treatment of diseases such as cystic fibrosis and epilepsy. Finally, further research is needed to better understand the physiological and pathophysiological roles of chloride channels in various tissues and cell types.
科学的研究の応用
NFPS is widely used in scientific research as a tool to study chloride channels. Chloride channels are essential for many physiological processes, including neuronal excitability, muscle contraction, and fluid secretion. NFPS has been shown to selectively inhibit the function of the ClC-3 chloride channel, making it a valuable tool for studying the role of this channel in various physiological processes.
特性
IUPAC Name |
N-[4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c21-19-13-25(12-14-4-3-7-17(22)10-14)23-20(19)24-28(26,27)18-9-8-15-5-1-2-6-16(15)11-18/h1-11,13H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOQRTQBSAQLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3Cl)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4367956.png)


![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367979.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367989.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367991.png)


![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368012.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368029.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368034.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368039.png)